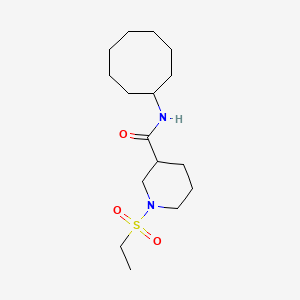
4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide
Overview
Description
4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide, also known as CTDP-1, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. CTDP-1 is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has been shown to bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. By binding to this transporter, 4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide inhibits the reuptake of serotonin, leading to increased levels of serotonin in the brain. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used antidepressant medications.
Biochemical and Physiological Effects:
4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, including increasing the release of neurotransmitters, enhancing synaptic plasticity, and promoting neuroprotection. 4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide in lab experiments is its ability to enhance the release of neurotransmitters, which can be useful in studying the effects of neurotransmitters on various physiological processes. However, one limitation of using 4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide is its potential toxicity, as high doses of 4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide have been shown to cause neurotoxicity in animal studies.
Future Directions
For the study of 4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide include further investigation into its mechanism of action and potential applications in the treatment of neurological and inflammatory disorders. Additionally, the development of 4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide analogs with improved safety and efficacy profiles may lead to the development of new therapeutic agents.
Scientific Research Applications
4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has been studied for its potential use as a research tool in various scientific fields, including neuroscience and pharmacology. 4-(2-chlorophenyl)-N-(2-ethylphenyl)-1-piperazinecarboxamide has been shown to enhance the release of neurotransmitters, including dopamine and norepinephrine, and may have potential applications in the treatment of neurological disorders.
properties
IUPAC Name |
4-(2-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-2-15-7-3-5-9-17(15)21-19(24)23-13-11-22(12-14-23)18-10-6-4-8-16(18)20/h3-10H,2,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEPYCJHOFZOCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-N-(2-ethylphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,5-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4844084.png)

![methyl 7-cyclopropyl-1-(2-methoxyphenyl)-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4844105.png)
![N-(2-chlorophenyl)-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4844112.png)
![N-(2,4-difluorophenyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4844132.png)


![2-[(phenoxyacetyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4844150.png)
![2-benzyl-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4844155.png)
![1-ethyl-N-methyl-4-({5-[(pentafluorophenoxy)methyl]-2-furoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4844160.png)

![ethyl 4-methyl-2-[({[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4844169.png)
![3-[(3-isoxazolylmethyl)thio]-2(1H)-quinoxalinone](/img/structure/B4844184.png)
![4-(4-methoxyphenyl)-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-6-phenylnicotinonitrile](/img/structure/B4844192.png)